Copalliferol B

Description

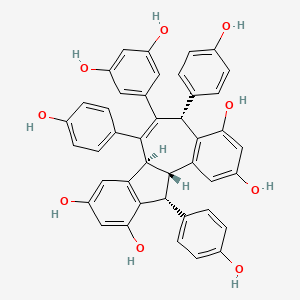

Copalliferol B is a naturally occurring trimeric resveratrol derivative first isolated from Vateria copallifera (Dipterocarpaceae family), a Sri Lankan endemic plant traditionally used to treat diarrhea, ulcers, and diabetes . Structurally, it belongs to the stilbenoid class and features a benzocycloheptane core, distinguishing it from dimeric resveratrol derivatives like ε-viniferin . Its molecular formula is C₄₂H₃₂O₉ (molecular weight: 680.2041 g/mol), with a retention time of 6.548–6.736 minutes in LC/MS analyses . This compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli , and it has been identified in multiple plant sources, including Vitis vinifera (grapevine) winter canes, suggesting broader ecological significance .

Properties

CAS No. |

104380-52-1 |

|---|---|

Molecular Formula |

C42H32O9 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(1S,8S,11S,18R)-9-(3,5-dihydroxyphenyl)-8,10,18-tris(4-hydroxyphenyl)tetracyclo[9.7.0.02,7.012,17]octadeca-2(7),3,5,9,12(17),13,15-heptaene-4,6,14,16-tetrol |

InChI |

InChI=1S/C42H32O9/c43-24-7-1-20(2-8-24)35-38(23-13-27(46)15-28(47)14-23)36(21-3-9-25(44)10-4-21)41-32-17-30(49)19-34(51)40(32)37(22-5-11-26(45)12-6-22)42(41)31-16-29(48)18-33(50)39(31)35/h1-19,35,37,41-51H/t35-,37+,41-,42+/m0/s1 |

InChI Key |

WJBCPQVBWGTJNA-GUOLYAGMSA-N |

SMILES |

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C2C(=CC(=C4)O)O)C(=C([C@@H](C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Copalliferol A and Stemonoporol

Copalliferol B shares a biosynthetic pathway with copalliferol A and stemonoporol, all derived from resveratrol oligomerization. These trimers are biosynthesized via polar mechanisms involving intramolecular cyclization. For example:

- Copalliferol A (C₄₂H₃₂O₉) forms through a 5-exo-trig cyclization, while This compound arises from related but distinct reactions .

- Stemonoporol (C₄₂H₃₄O₉) is isomeric with copalliferol A and can be chemically converted into it using formic acid .

Vaticanol A and Ampelopsin C

Other resveratrol trimers, such as vaticanol A and ampelopsin C, differ in core structure and bioactivity:

- Vaticanol A (C₄₂H₃₂O₈) has a dibenzocycloheptane core and elutes later than this compound in chromatographic analyses .

- Ampelopsin C (C₄₂H₃₄O₁₀) is a tetramer with antioxidant properties, highlighting functional divergence .

Physicochemical and Pharmacokinetic Properties

This compound has a logP value of 3.242 , indicating moderate lipophilicity compared to similar compounds:

This compound’s higher lipophilicity suggests enhanced membrane permeability compared to polar compounds like allivicin (logP: -13.26) but lower than gossypol (logP: 5.944) .

Antimicrobial Activity

Ecological and Industrial Relevance

- In Vitis vinifera, it coexists with ε-viniferin , but its higher molecular weight may confer distinct interactions in plant defense mechanisms .

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.